molecular formula C6H12O B1329643 2-tert-Butyloxirane CAS No. 2245-30-9

2-tert-Butyloxirane

Cat. No. B1329643
CAS RN: 2245-30-9
M. Wt: 100.16 g/mol
InChI Key: HEAYDCIZOFDHRM-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

A mixture of 2,4,6-trichloro-pyrimidin-5-ol (400 mg, 2.01 mmol) and 2-tert-butyl oxirane (3 mL) was heated at 100° C. for 3 hours before being cooled and concentrated in vacuo. The resultant residue was triturated in hot methanol and the insoluble material removed. The filtrate was concentrated in vacuo and the resultant residue was purified by column chromatography (SiO2, 0-15% ethyl acetate in cyclohexane) to give 3,3-Dimethyl-1-(2,4,6-trichloro-pyrimidin-5-yloxy)-butan-2-ol as a white solid (275 mg, 52%). 1H NMR (400 MHz, CDCl3): δ 4.28 (1H, dd, J=9.38, 2.19 Hz), 4.00 (1H, t, J=9.19 Hz), 3.76-3.69 (1H, m), 2.53 (1H, d, J=3.48 Hz), 0.95 (9H, s).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([OH:9])=[C:4]([Cl:10])[N:3]=1.[C:11]([CH:15]1[CH2:17][O:16]1)([CH3:14])([CH3:13])[CH3:12]>>[CH3:12][C:11]([CH3:14])([CH3:13])[CH:15]([OH:16])[CH2:17][O:9][C:5]1[C:4]([Cl:10])=[N:3][C:2]([Cl:1])=[N:7][C:6]=1[Cl:8]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)O)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)(C)C1OC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was triturated in hot methanol
CUSTOM
Type
CUSTOM
Details
the insoluble material removed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by column chromatography (SiO2, 0-15% ethyl acetate in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
CC(C(COC=1C(=NC(=NC1Cl)Cl)Cl)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.